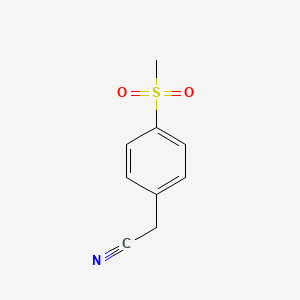

4-(Methylsulfonyl) phenylacetonitrile

Description

Significance of Arylacetonitrile and Sulfonyl Moieties in Organic Chemistry Research

Arylacetonitrile derivatives are a well-established class of compounds in organic synthesis. The presence of an active methylene (B1212753) group allows for a variety of chemical transformations, while the cyano group can be converted into several other functional groups. thieme-connect.com These compounds are precursors to numerous heterocyclic compounds and have been utilized in the synthesis of various biologically active molecules. thieme-connect.com

The sulfonyl group (R-S(=O)₂-R') is a critical functional group in medicinal chemistry and drug design. researchgate.net Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability. researchgate.net Sulfonyl-containing compounds are known to interact with biological targets through hydrogen bonding, and this moiety is found in a wide array of therapeutic agents. researchgate.net

Academic Context and Research Trajectories for Related Chemical Entities

Research into compounds related to 4-(Methylsulfonyl)phenylacetonitrile often focuses on the development of novel synthetic methodologies and their application in the creation of pharmacologically active agents. The exploration of sulfonyl-containing heterocycles and other complex molecules derived from arylacetonitriles continues to be a vibrant area of investigation. The development of efficient catalytic systems for the synthesis of arylacetonitriles is an ongoing research endeavor. rsc.orgnih.gov

Chemical and Physical Properties

4-(Methylsulfonyl)phenylacetonitrile is a white to off-white solid at room temperature. cymitquimica.com Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 25025-07-4 |

| Molecular Formula | C₉H₉NO₂S |

| Molecular Weight | 195.24 g/mol scbt.com |

| Melting Point | 120-124 °C jocpr.com |

| IUPAC Name | (4-methylsulfonylphenyl)acetonitrile |

Synthesis and Reactivity

A common synthetic route to 4-(Methylsulfonyl)phenylacetonitrile starts from (4-methylthio)phenylacetonitrile. jocpr.com This precursor is subjected to an oxidation reaction, typically using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) in acetic acid. jocpr.com This process selectively oxidizes the sulfide (B99878) group to a sulfone, yielding the desired product. jocpr.com

The reactivity of 4-(Methylsulfonyl)phenylacetonitrile is largely dictated by the active methylene group adjacent to the nitrile. This position is amenable to deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions.

Application in Organic Synthesis

The primary and most well-documented application of 4-(Methylsulfonyl)phenylacetonitrile is its role as a key intermediate in the synthesis of Etoricoxib. researchgate.netgoogle.com Etoricoxib is a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net In the synthesis of Etoricoxib, 4-(Methylsulfonyl)phenylacetonitrile is condensed with other reagents to construct the core structure of the drug molecule. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWFEBXQACRQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375432 | |

| Record name | 4-(Methylsulfonyl) phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25025-07-4 | |

| Record name | 4-(Methylsulfonyl) phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(methylsulfonyl)phenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylsulfonyl Phenylacetonitrile

Oxidation-Based Synthetic Routes

Oxidation serves as a fundamental strategy for introducing the sulfonyl group in 4-(methylsulfonyl)phenylacetonitrile. This can be accomplished by the direct oxidation of the corresponding sulfide (B99878) or by transforming other precursor functional groups.

A prevalent and direct method for preparing 4-(methylsulfonyl)phenylacetonitrile is the oxidation of 4-methylthiophenylacetonitrile. This process involves the conversion of the methylthio (-SCH₃) group to the methylsulfonyl (-SO₂CH₃) group.

The combination of sodium tungstate (B81510) (Na₂WO₄) and hydrogen peroxide (H₂O₂) is an effective oxidizing system for this transformation. derpharmachemica.comjocpr.com Sodium tungstate acts as a catalyst, which, in conjunction with hydrogen peroxide, forms a peracid-like species that readily oxidizes sulfur-containing substrates under mild conditions. derpharmachemica.comresearchgate.netresearchgate.net This reagent system is favored for its efficiency and relatively gentle reaction conditions, which helps in selectively oxidizing the sulfide to a sulfone. derpharmachemica.comjocpr.comresearchgate.net The aqueous solution of sodium tungstate is typically slightly alkaline. researchgate.net

The successful oxidation of 4-methylthiophenylacetonitrile to its sulfonyl derivative is dependent on carefully controlled reaction conditions. A typical procedure involves dissolving the starting material, 4-methylthiophenylacetonitrile, in acetic acid and cooling the solution. derpharmachemica.comjocpr.com The catalyst, sodium tungstate, is added, followed by the dropwise addition of 30% hydrogen peroxide that has been diluted with a mixture of acetic acid and water. derpharmachemica.comjocpr.com Initially, the reaction is kept at a low temperature (e.g., 5 °C) during the addition of the peroxide, after which the temperature is gradually raised to room temperature to complete the reaction. derpharmachemica.comjocpr.com Progress is monitored using techniques like Thin Layer Chromatography (TLC). derpharmachemica.comjocpr.com

Table 1: Reaction Parameters for the Oxidation of 4-Methylthiophenylacetonitrile derpharmachemica.comjocpr.com

| Parameter | Condition |

|---|---|

| Starting Material | 4-Methylthiophenylacetonitrile |

| Solvent | Acetic Acid |

| Catalyst | Sodium Tungstate |

| Oxidizing Agent | 30% Hydrogen Peroxide (diluted with acetic acid/water) |

| Initial Temperature | 5 °C |

| Final Temperature | Room Temperature |

| Monitoring Technique | Thin Layer Chromatography (TLC) |

The methylsulfonyl group can also be formed at a later stage of a synthetic sequence by oxidizing a precursor molecule that already contains the methylthio group. google.com For instance, in a multi-step synthesis designed to produce a more complex final product, 4-(methylthio)phenylacetonitrile (B1302252) is first used as a building block. google.com It is condensed with other reagents to form an intermediate, such as 3-[2-(4-methylthio) phenyl) acetyl] (6-methyl) pyridine. google.com The oxidation of the methylthio group to the methylsulfonyl group is then performed on this advanced intermediate as the final step of the sequence. google.com This strategy is useful when the nitrile group or other parts of the molecule might be sensitive to the oxidizing conditions required earlier in the synthesis.

Synthesis via Oxidation of 4-Methylthiophenylacetonitrile

Multi-Step Synthesis Pathways from Precursor Compounds

Multi-step syntheses provide an alternative approach, starting from more readily available precursors and building the target molecule sequentially.

A well-documented multi-step pathway to 4-(methylsulfonyl)phenylacetonitrile begins with 4-methylthiobenzyl alcohol. google.comgoogleapis.com This process involves the sequential conversion of the alcohol functional group to a nitrile, followed by the oxidation of the sulfide.

The key steps in this pathway are:

Chlorination : 4-Methylthiobenzyl alcohol is first converted to 4-(methylthio)benzyl chloride. This is typically achieved by reacting the alcohol with concentrated hydrochloric acid in a water-immiscible organic solvent like toluene (B28343). google.comgoogleapis.comgoogle.com The reaction is generally conducted at a temperature between 10 °C and 40 °C. google.comgoogle.com

Cyanidation : The resulting 4-(methylthio)benzyl chloride is then converted to 4-(methylthio)phenylacetonitrile. google.comgoogleapis.com This nucleophilic substitution reaction is carried out using an alkali metal cyanide, such as sodium cyanide. google.comgoogleapis.comgoogle.com To facilitate the reaction between the aqueous cyanide solution and the organic substrate, a phase transfer catalyst, like tetrabutylammonium (B224687) chloride, is often employed. googleapis.comgoogle.com The reaction is typically heated to between 60 °C and 100 °C. google.com

Oxidation : The intermediate, 4-(methylthio)phenylacetonitrile, is then oxidized to the final product, 4-(methylsulfonyl)phenylacetonitrile, using the methods described in section 2.1.1. derpharmachemica.comjocpr.com

Table 2: Multi-Step Synthesis from 4-Methylthiobenzyl Alcohol google.comgoogleapis.comgoogle.comgoogle.com

| Step | Transformation | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | 4-Methylthiobenzyl alcohol → 4-(Methylthio)benzyl chloride | Concentrated Hydrochloric Acid, Toluene | 10-40 °C, 1-4 hours |

| 2 | 4-(Methylthio)benzyl chloride → 4-(Methylthio)phenylacetonitrile | Sodium Cyanide, Tetrabutylammonium Chloride (Phase Transfer Catalyst) | 80-85 °C, 2 hours |

| 3 | 4-(Methylthio)phenylacetonitrile → 4-(Methylsulfonyl)phenylacetonitrile | Sodium Tungstate, Hydrogen Peroxide, Acetic Acid | 5 °C to Room Temperature |

Routes Initiating from 4-Methylthiobenzyl Alcohol Derivatives

Halogenation and Cyanide Substitution Steps

A foundational route to the acetonitrile (B52724) structure involves a two-step process starting from 4-(methylthio)benzyl alcohol. google.comgoogle.comgoogleapis.com This precursor is first halogenated and then subjected to nucleophilic substitution with a cyanide salt. google.comgoogle.com

The initial step is the chlorination of 4-(methylthio)benzyl alcohol. google.comgoogleapis.com This is typically accomplished using concentrated hydrochloric acid in a water-immiscible organic solvent like toluene. google.comgoogleapis.comgoogleapis.com The reaction proceeds at a controlled temperature, generally between 10°C and 40°C, for approximately 1 to 4 hours to yield 4-(methylthio)benzyl chloride. google.comgoogle.comgoogleapis.com

Following the halogenation, the crucial carbon-carbon bond is formed via a cyanide substitution reaction. The 4-(methylthio)benzyl chloride is reacted with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. google.comgoogleapis.comgoogleapis.com To enhance the reaction efficiency, a phase transfer catalyst, for instance, tetra-n-butylammonium chloride, is often employed. google.comgoogleapis.comgoogleapis.com This step is typically carried out in a solvent system that may include toluene and water, at temperatures ranging from 60°C to 100°C. google.comgoogleapis.comgoogleapis.com The product of this sequence is 4-(methylthio)phenylacetonitrile, a direct precursor to the target compound. google.comgoogle.com

Table 1: Halogenation and Cyanide Substitution Process

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| Halogenation | 4-(Methylthio)benzyl alcohol | Concentrated Hydrochloric Acid, Toluene | 10-40°C, 1-4 hours | 4-(Methylthio)benzyl chloride |

| Cyanide Substitution | 4-(Methylthio)benzyl chloride | Sodium Cyanide, Tetrabutylammonium chloride, Toluene/Water | 80-85°C, ~2 hours | 4-(Methylthio)phenylacetonitrile |

Condensation Reactions with Ester Derivatives

In more complex syntheses where 4-(methylthio)phenylacetonitrile serves as a building block, it can undergo condensation reactions with ester derivatives. google.comgoogle.com A notable example is its reaction with a 6-methylnicotinic ester. google.comgoogle.com This type of condensation is a key step in the synthesis of certain COX-2 inhibitors. google.comgoogle.comgoogleapis.com

The reaction is facilitated by a strong base, typically an alkali metal alkoxide like sodium methoxide (B1231860) or potassium tert-butoxide. google.comgoogleapis.com The condensation is carried out in a suitable solvent, such as an aromatic hydrocarbon (e.g., toluene) or a lower alcohol, at elevated temperatures, generally between 60°C and 110°C. google.comgoogle.comgoogleapis.com This process yields a complex β-ketonitrile, specifically 3-2-(4-methylthio)phenyl)-2-cyanoacetyl-pyridine. google.comgoogle.comwipo.int The product can often be isolated by adding the reaction mixture to cold water and acidifying the aqueous phase to induce precipitation. google.comgoogleapis.com

Table 2: Condensation with Ester Derivatives

| Reactant A | Reactant B | Base/Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 4-(Methylthio)phenylacetonitrile | 6-Methylnicotinic ester | Sodium methoxide | Toluene | 60-110°C | 3-2-(4-Methylthio)phenyl)-2-cyanoacetyl-pyridine |

Hydrolysis and Decarboxylation in Multi-Step Sequences

Following the condensation step, the resulting complex nitrile is often subjected to hydrolysis and decarboxylation to achieve the next synthetic intermediate. google.comgoogle.com This transformation is typically performed under acidic conditions. google.comvulcanchem.com

A mixture of acetic acid and a mineral acid, such as hydrochloric acid or sulfuric acid, is commonly employed for this purpose. google.com The reaction is conducted at temperatures ranging from 50°C to 115°C. google.comgoogleapis.com During this process, the cyano group is hydrolyzed, and a subsequent decarboxylation occurs, leading to the formation of a ketone. For instance, the hydrolysis and decarboxylation of 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine yields 3-2-(4-methylthio)phenyl)acetylpyridine. google.comgoogle.comvulcanchem.com In a different context, the nitrile group of 4-(methylsulfonyl)phenylacetonitrile itself can be hydrolyzed to the corresponding carboxylic acid, 4-(methylsulfonyl)phenylacetic acid, using a base like potassium hydroxide (B78521) followed by acidification. jocpr.com

Table 3: Hydrolysis and Decarboxylation Conditions

| Starting Material | Reagents | Temperature | Product |

|---|---|---|---|

| 3-2-(4-Methylthio)phenyl)-2-cyanoacetyl-pyridine | Acetic acid, Mineral acid (e.g., HCl) | 50-115°C | 3-2-(4-Methylthio)phenyl)acetylpyridine |

Purification and Isolation Techniques in Synthetic Protocols

The isolation and purification of 4-(methylsulfonyl)phenylacetonitrile and its precursors are critical for obtaining a high-purity final product. Recrystallization is a commonly cited method for this purpose.

Recrystallization Methodologies

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility characteristics of the compound being purified. For 4-(methylsulfonyl)phenylacetonitrile, methanol (B129727) has been identified as an effective recrystallization solvent. jocpr.comnih.gov The process involves dissolving the crude product in hot methanol and allowing it to cool, whereupon the purified compound crystallizes out of the solution. nih.gov

For precursors and related derivatives, other solvents are also utilized. The immediate precursor, 4-(methylthio)phenylacetonitrile, can be purified by recrystallization from diisopropyl ether. googleapis.comgoogleapis.com Additionally, ethanol (B145695) has been used for the recrystallization of other related derivatives in these synthetic pathways. jocpr.com

Table 4: Recrystallization Solvents

| Compound | Recrystallization Solvent(s) |

|---|---|

| 4-(Methylsulfonyl)phenylacetonitrile | Methanol jocpr.comnih.gov |

| 4-(Methylthio)phenylacetonitrile | Diisopropyl ether googleapis.comgoogleapis.com |

| Related Oxadiazole Derivatives | Ethanol jocpr.com |

Chemical Reactivity and Transformation Pathways of 4 Methylsulfonyl Phenylacetonitrile

Nitrile Group Transformations

The cyano group is a key site for synthetic modifications, readily undergoing transformations to introduce other important functional groups.

The nitrile functionality of 4-(Methylsulfonyl)phenylacetonitrile can be hydrolyzed under acidic or basic conditions to yield 4-(Methylsulfonyl)phenylacetic acid. This reaction is a fundamental transformation, converting the cyano group into a carboxylic acid, which is a crucial precursor for further derivatization. The presence of a strong acid or base facilitates the addition of water across the carbon-nitrogen triple bond, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. This process is integral to the synthesis of various compounds where a phenylacetic acid moiety is required.

One of the notable applications of this hydrolysis is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the production of Etoricoxib, a selective COX-2 inhibitor. The synthesis of this drug often involves the initial preparation of the phenylacetic acid derivative from its nitrile precursor.

Following the hydrolysis of the nitrile to 4-(Methylsulfonyl)phenylacetic acid, the resulting carboxylic acid can be readily converted into a variety of ester derivatives. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is a common strategy for modifying the properties of the molecule or for protecting the carboxylic acid group during subsequent synthetic steps.

The general scheme for the esterification of the carboxylic acid analogue is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-(Methylsulfonyl)phenylacetic Acid | Alcohol (R-OH) | Acid (e.g., H₂SO₄) | Alkyl 4-(Methylsulfonyl)phenylacetate |

This derivatization is significant in the synthesis of complex molecules where the ester functionality can be further manipulated or is a required feature of the final product.

Aromatic and Sulfonyl Group Reactions

The phenyl ring and the sulfonyl group also present opportunities for chemical modification, although their reactivity is influenced by the electronic nature of the substituents.

The benzene (B151609) ring of 4-(Methylsulfonyl)phenylacetonitrile is subject to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents: the methylsulfonyl group (-SO₂CH₃) and the cyanomethyl group (-CH₂CN).

The methylsulfonyl group is a strong electron-withdrawing group and, consequently, a deactivating group. wikipedia.org It directs incoming electrophiles to the meta position. This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are destabilized by resonance.

The cyanomethyl group is also considered to be an electron-withdrawing and deactivating group, directing electrophiles to the meta position. Therefore, it is anticipated that electrophilic aromatic substitution on 4-(Methylsulfonyl)phenylacetonitrile would be challenging due to the deactivating nature of both substituents and would likely occur at the positions meta to both groups, if at all.

The sulfonyl group in aryl sulfones is generally stable; however, it can undergo specific transformations under certain conditions. researchgate.netresearchgate.net While reactions directly involving the sulfonyl group of 4-(Methylsulfonyl)phenylacetonitrile are not extensively documented, the reactivity of the sulfonyl group in related aryl sulfones provides insight into its potential transformations.

One such transformation is desulfonylation, where the sulfonyl group is removed from the aromatic ring. This can be achieved through various methods, including reductive cleavage. Additionally, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the aromatic ring is further activated by other electron-withdrawing groups. The Julia-Kocienski olefination is another important reaction where sulfones are used to synthesize alkenes. wikipedia.org

Role as a Chemical Intermediate in Complex Molecule Synthesis

4-(Methylsulfonyl)phenylacetonitrile serves as a valuable building block in the synthesis of more complex molecules, primarily due to the versatile reactivity of its nitrile group.

Its most prominent role is as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. google.com In this multi-step synthesis, the nitrile is a precursor to the 4-(methylsulfonyl)phenylacetic acid moiety, which is then elaborated to form the final drug structure.

Beyond its application in the synthesis of Etoricoxib, 4-(Methylsulfonyl)phenylacetonitrile and its derivatives are utilized in the preparation of other heterocyclic compounds with potential biological activity. For example, it can be a starting material for the synthesis of various substituted heterocycles that are of interest in medicinal chemistry. researchgate.netnih.gov The reactivity of the nitrile group allows for its incorporation into ring-forming reactions, leading to a diverse range of molecular architectures.

Structural Modifications and Derivative Synthesis Based on 4 Methylsulfonyl Phenylacetonitrile

Synthesis of Heterocyclic Derivatives

The introduction of heterocyclic moieties to the 4-(methylsulfonyl)phenylacetonitrile backbone has been a primary focus of synthetic efforts, yielding compounds with novel chemical properties.

Formation of 1,3,4-Oxadiazoles Incorporating the 4-(Methylsulfonyl)benzyl Moietynih.govnih.gov

The synthesis of 1,3,4-oxadiazoles bearing the 4-(methylsulfonyl)benzyl group is a multi-step process that begins with the hydrolysis of 4-(methylsulfonyl)phenylacetonitrile. The nitrile is converted to 4-(methylsulfonyl)phenylacetic acid, which is then esterified, typically with ethanol (B145695), to yield ethyl 4-(methylsulfonyl)phenylacetate. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) produces the key intermediate, 4-(methylsulfonyl)phenylacetohydrazide.

From this acetohydrazide, two main pathways are utilized for the formation of the 1,3,4-oxadiazole (B1194373) ring. In the first approach, reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by acidification, leads to the formation of 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole-2(3H)-thione. nih.govoarjbp.com This thione derivative serves as a crucial building block for further modifications.

Alternatively, the acetohydrazide can be reacted with various aroyl chlorides to form 1,2-diacylhydrazine intermediates. These intermediates then undergo dehydrative cyclization, often facilitated by reagents such as phosphoryl chloride (POCl₃), to yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.govmdpi.com This method allows for the introduction of a wide range of substituents at the 2-position of the oxadiazole ring.

Table 1: Synthesis of Key 1,3,4-Oxadiazole Intermediates

| Intermediate | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 4-(Methylsulfonyl)phenylacetohydrazide | 4-(Methylsulfonyl)phenylacetonitrile | 1. H₂O/H⁺ (Hydrolysis) 2. Ethanol/H⁺ (Esterification) 3. Hydrazine hydrate | Hydrolysis, Esterification, Hydrazinolysis |

| 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2(3H)-thione | 4-(Methylsulfonyl)phenylacetohydrazide | Carbon disulfide, Potassium hydroxide | Cyclization |

| 2-Aryl-5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole | 4-(Methylsulfonyl)phenylacetohydrazide | 1. Aroyl chloride 2. POCl₃ | Acylation, Cyclodehydration |

Preparation of Mannich Bases and S-Alkylated Derivativesnih.govoarjbp.com

The 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole-2(3H)-thione intermediate is readily functionalized to produce Mannich bases and S-alkylated derivatives.

Mannich Bases: The synthesis of N-Mannich bases is achieved through the reaction of the oxadiazole-2-thione with formaldehyde (B43269) and a primary or secondary amine. nih.govoarjbp.comnih.govresearchgate.netresearchgate.net This reaction typically proceeds at room temperature in a solvent such as ethanol. A variety of amines can be employed, leading to a diverse library of Mannich bases with different substitution patterns on the nitrogen atom. oarjbp.comnih.gov

S-Alkylated Derivatives: The thiol group of the oxadiazole-2-thione provides a handle for S-alkylation. ajol.infonih.gov Treatment with various alkyl or aralkyl halides in the presence of a base results in the formation of the corresponding thioether derivatives. ajol.infonih.gov This reaction allows for the introduction of a wide range of substituents at the sulfur atom, further diversifying the chemical space of these oxadiazole derivatives.

Table 2: Functionalization of 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole-2(3H)-thione

| Derivative Type | Key Reagents | Functional Group Introduced |

|---|---|---|

| Mannich Bases | Formaldehyde, Primary/Secondary Amine | -CH₂-NR¹R² |

| S-Alkylated Derivatives | Alkyl/Aralkyl Halide, Base | -S-R |

Design and Synthesis of 2-(4-Methylsulfonylphenyl)pyrimidines

The synthesis of 2-(4-methylsulfonylphenyl)pyrimidine derivatives has been explored, often in the context of developing specific biological inhibitors. A key intermediate in this synthesis is 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine. The preparation of this compound is a multi-step sequence that can be adapted from procedures starting with 4-(methylthio)benzonitrile, a close analogue of 4-(methylsulfonyl)phenylacetonitrile.

The synthesis typically begins with a Pinner reaction on the benzonitrile, followed by amination and cyclization to form the pyrimidine (B1678525) ring. Subsequent chlorination and oxidation of the methylthio group to a methylsulfonyl group yields the desired dichloropyrimidine intermediate. This intermediate can then be further functionalized by nucleophilic substitution of the chlorine atoms to introduce various substituents at the 4- and 6-positions of the pyrimidine ring.

Exploration of Other Derivatives and Analoguesnih.govnih.gov

Beyond the common heterocyclic systems, research has also focused on the synthesis of other derivatives and analogues of 4-(methylsulfonyl)phenylacetonitrile, such as ketosulfones and structures with potential antioxidant properties.

Ketosulfone Derivatives and Their Synthetic Routes

Ketosulfone derivatives, specifically those with the structure 1-(aryl)-2-(4-(methylsulfonyl)phenyl)ethanone, are another important class of compounds synthesized from precursors related to 4-(methylsulfonyl)phenylacetonitrile. One documented synthetic route involves the condensation of 4-(methylthio)phenylacetonitrile (B1302252) with a nicotinic ester, followed by hydrolysis, decarboxylation, and S-oxidation to yield the desired ketosulfone. google.comgoogle.com

Another approach involves the palladium-catalyzed α-arylation of a heteroaromatic ketone with a 4-halophenyl methyl sulfone. For example, the synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]ethanone has been achieved through this method. While this does not directly start from 4-(methylsulfonyl)phenylacetonitrile, it demonstrates a key method for creating the ketosulfone linkage with the 4-(methylsulfonyl)phenyl moiety.

Table 3: Selected Synthetic Routes to Ketosulfone Derivatives

| Target Ketosulfone | Starting Materials | Key Reaction Steps |

|---|---|---|

| 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine | 4-(Methylthio)phenylacetonitrile, 6-Methylnicotinic ester | Condensation |

| 1-(6-Methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]ethanone | 4-Bromophenyl methyl sulfone, 3-Acetyl-6-methyl pyridine | Palladium-catalyzed α-arylation |

Hydroxyfuranones and Related Antioxidant Structures

While direct synthetic routes from 4-(methylsulfonyl)phenylacetonitrile to hydroxyfuranones are not extensively documented, the synthesis of furanone derivatives with antioxidant properties is a field of active research. ontosight.aimdpi.comontosight.aiorganic-chemistry.orgcnif.cnresearchgate.netnih.govresearchgate.netnih.gov These compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are known for their ability to scavenge free radicals. ontosight.aicnif.cnnih.govresearchgate.net

The synthesis of such structures often involves the cyclization of appropriately substituted precursor molecules. For instance, 3(2H)-furanones can be synthesized through the cycloisomerization of allenic hydroxyketones or the cyclization of γ-hydroxyalkynones. The antioxidant activity of these and related structures, like benzofuran-2-ones, is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. mdpi.com The exploration of synthetic pathways to link the 4-(methylsulfonyl)phenyl moiety to such antioxidant scaffolds could be a promising area for future research.

Investigation of Methylsulfonylphenyl Moieties in Broader Contexts

The 4-(methylsulfonyl)phenyl moiety, a key structural component of 4-(methylsulfonyl)phenylacetonitrile, is of significant interest in medicinal chemistry and drug design. tandfonline.comnih.gov Its incorporation into various molecular frameworks is a widely employed strategy to enhance biological activity and optimize physicochemical properties. researchgate.net The sulfonyl group is a privileged motif due to its unique characteristics, including its stability, ability to form hydrogen bonds, and strong electron-withdrawing nature. nih.goviomcworld.comnamiki-s.co.jp These features contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. researchgate.net

A primary area of investigation for the methylsulfonylphenyl group is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.govresearchgate.net The 4-(methylsulfonyl)phenyl group has been identified as a key pharmacophore that imparts selectivity for the COX-2 enzyme. nih.gov This selectivity is attributed to the ability of the sulfonyl group to fit into a distinct secondary hydrophobic pocket present in the COX-2 active site, which is absent in the COX-1 isoform. nih.govresearchgate.net

Researchers have synthesized and evaluated numerous series of compounds containing the 4-(methylsulfonyl)phenyl moiety to explore its potential as a scaffold for new therapeutic agents. These investigations often involve the molecular hybridization of this moiety with other heterocyclic systems to develop compounds with dual or multiple pharmacological activities. For instance, the combination of the 2-(4-methylsulfonylphenyl) indole (B1671886) structure with other functionalities has been explored to create agents with both anti-inflammatory and antimicrobial properties. nih.gov

The versatility of the methylsulfonylphenyl moiety is further demonstrated by its inclusion in a wide array of molecular structures, leading to the discovery of compounds with potential applications beyond inflammation. Studies have shown that derivatives bearing this group exhibit promising activities, including anticancer and antidiabetic effects. nih.govbrieflands.com The sulfonyl group's role in modulating the properties of parent compounds makes it a valuable tool for medicinal chemists in the pursuit of novel and effective therapies. researchgate.netnih.gov

Research Findings on COX-2 Inhibition

A substantial body of research has focused on designing and synthesizing novel derivatives incorporating the 4-methylsulfonylphenyl group to achieve potent and selective COX-2 inhibition. The data from these studies highlight the importance of this moiety for activity and selectivity. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected compounds bearing the 4-methylsulfonylphenyl moiety.

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

In addition to in vitro studies, the anti-inflammatory effects of these compounds are often evaluated in in vivo models. The following table presents the in vivo anti-inflammatory activity of selected compounds from one such study, measured as the percentage of edema inhibition in a rat paw edema model.

These findings underscore the significance of the 4-(methylsulfonyl)phenyl moiety as a foundational element in the design of selective COX-2 inhibitors and other biologically active molecules.

Mechanistic Investigations in Reactions Involving 4 Methylsulfonyl Phenylacetonitrile and Its Analogues

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 4-(methylsulfonyl)phenylacetonitrile and its subsequent use as a building block in more complex molecules involves several key chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. The primary synthetic considerations involve the oxidation of a sulfide (B99878) precursor and the formation of the cyanomethyl group via substitution.

The formation of the sulfone group in 4-(methylsulfonyl)phenylacetonitrile is achieved through the oxidation of its sulfide precursor, 4-(methylthio)phenylacetonitrile (B1302252). This transformation is a critical step, and various oxidizing agents and catalytic systems can be employed. jocpr.comorganic-chemistry.org The mechanism of this oxidation can proceed through different pathways depending on the chosen reagents and conditions.

A common and environmentally conscious method involves using hydrogen peroxide as the oxidant. nih.gov The reaction can be catalyzed by various metal-based catalysts, such as those containing molybdenum (Mo) or tungsten (W), or it can be performed under metal-free conditions. researchgate.net Mechanistic studies suggest that the oxidation likely involves an electrophilic attack of an activated peroxide oxygen atom on the electron-rich sulfur atom of the sulfide. nih.gov This initial attack forms a sulfoxide (B87167) intermediate, 4-(methylsulfinyl)phenylacetonitrile. jocpr.comacsgcipr.org

Further oxidation of the sulfoxide to the sulfone is often more challenging and may require harsher conditions or more potent catalytic systems. researchgate.net The selectivity between the sulfoxide and the sulfone can be controlled by careful management of reaction parameters such as temperature, stoichiometry of the oxidant, and the choice of solvent. nih.govorganic-chemistry.orgrsc.org For instance, some solvent systems can promote the formation of sulfones over sulfoxides. organic-chemistry.orgrsc.org

Alternative mechanisms, such as free-radical pathways, have also been proposed, particularly when using molecular oxygen (O₂) or air as the terminal oxidant in solvent-promoted systems. organic-chemistry.org In such cases, solvent-generated radicals may initiate the oxidation process, which then proceeds through sequential transformations from sulfide to sulfoxide and finally to the sulfone. organic-chemistry.org The sulfoxide is a confirmed intermediate in the formation of the sulfone. organic-chemistry.org

Table 1: Comparison of Sulfide Oxidation Mechanisms

| Mechanism Type | Typical Reagents | Key Mechanistic Steps | Control Factors |

|---|---|---|---|

| Electrophilic Attack | H₂O₂, Acetic Acid | Electrophilic attack of peroxide oxygen on sulfur; formation of sulfoxide intermediate. nih.gov | Stoichiometry, temperature, reaction time. nih.gov |

| Metal-Catalyzed | H₂O₂, Mo(VI) or W-based catalysts | Formation of a highly reactive metal-peroxo species; oxygen transfer to the sulfide. researchgate.net | Catalyst choice, oxidant concentration. |

| Free Radical | O₂/Air, Promoter Solvent (e.g., DPDME) | Initiation by solvent-generated radicals; sequential oxidation via sulfoxide intermediate. organic-chemistry.org | Temperature (higher temps favor sulfone). organic-chemistry.org |

Cyanide Substitution: The introduction of the acetonitrile (B52724) moiety often proceeds via a nucleophilic substitution reaction, where a benzyl (B1604629) halide, such as 4-(methylthio)benzyl chloride, reacts with a cyanide salt like sodium or potassium cyanide. libretexts.orgchemguide.co.uk The mechanism of this reaction can be either bimolecular (SN2) or unimolecular (SN1). sciencemadness.org

For primary benzylic halides like the precursor to 4-(methylthio)phenylacetonitrile, the SN2 pathway is generally favored, especially with strongly basic nucleophiles like the cyanide ion in an ethanol (B145695) solvent. chemguide.co.uksciencemadness.org The SN2 mechanism involves a backside attack by the cyanide nucleophile on the carbon atom bearing the leaving group (e.g., chloride), proceeding through a single transition state. sciencemadness.org The use of an appropriate solvent is critical; the presence of water can lead to the formation of benzyl alcohol as a byproduct. libretexts.orgchemguide.co.uk While a competing SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, is possible, the high yields of the nitrile product in typical synthetic procedures suggest the SN2 pathway is dominant. sciencemadness.org

Condensation Reactions: The methylene (B1212753) (-CH₂-) group in 4-(methylsulfonyl)phenylacetonitrile is activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group, making its protons acidic. This allows the compound to act as a carbanion precursor in condensation reactions. For example, in the presence of a strong base like potassium hydroxide (B78521), it can react with aldehydes or esters in Knoevenagel or Claisen-type condensations. rsc.org The mechanism involves the deprotonation of the α-carbon to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner. rsc.orgpatsnap.com This is a key principle in using this compound as an intermediate for building larger molecular frameworks, such as in the synthesis of certain pharmaceuticals. patsnap.comnih.gov

Mechanistic Aspects of Derivative Formation (e.g., Oxadiazole Ring Formation)

The nitrile functional group of 4-(methylsulfonyl)phenylacetonitrile is a versatile handle for the synthesis of various heterocyclic derivatives, most notably oxadiazoles. researchgate.net The formation of a 1,2,4-oxadiazole (B8745197) ring from a nitrile typically proceeds through a multi-step mechanism. nih.govmdpi.com

The most common pathway involves the initial conversion of the nitrile to an amidoxime (B1450833). This is achieved by reacting 4-(methylsulfonyl)phenylacetonitrile with hydroxylamine. nih.gov The resulting 4-(methylsulfonyl)phenylacetamidoxime then undergoes condensation with an acylating agent, such as an acyl chloride, carboxylic acid, or ester. nih.govmdpi.comresearchgate.net This reaction forms an O-acyl amidoxime intermediate. The final step is an intramolecular cyclization with subsequent dehydration, which yields the stable 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govrsc.org The substituent at the 5-position of the oxadiazole is derived from the nitrile, while the substituent at the 3-position comes from the acylating agent.

Table 2: General Mechanism for 1,2,4-Oxadiazole Formation from a Nitrile

| Step | Reactants | Intermediate | Product |

|---|---|---|---|

| 1. Amidoxime Formation | Nitrile (R-CN), Hydroxylamine (NH₂OH) | Amidoxime | Amidoxime (R-C(NH₂)=NOH) |

| 2. Acylation | Amidoxime, Acylating Agent (R'-COCl) | O-Acyl Amidoxime | O-Acyl Amidoxime (R-C(NH₂)=N-O-COR') |

| 3. Cyclization/Dehydration | O-Acyl Amidoxime | - | 3,5-Disubstituted 1,2,4-Oxadiazole |

An alternative, though less common, mechanism is the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide. mdpi.comorganic-chemistry.org This method can be challenging due to the potential for the nitrile oxide to dimerize. mdpi.com

Insights from Related Chemical Transformations

Mechanistic insights can also be gained by examining the transformations of 4-(methylsulfonyl)phenylacetonitrile and its analogues in the synthesis of complex molecules like the COX-2 inhibitors Celecoxib and Etoricoxib. researchgate.netresearchgate.net

In the synthesis of Celecoxib, an analogue containing a sulfonamide group instead of a sulfone, a key transformation is the formation of the pyrazole (B372694) ring. researchgate.net This is typically achieved by the condensation of a 1,3-diketone with a substituted hydrazine (B178648) (4-hydrazinobenzenesulfonamide). patsnap.comarborpharmchem.com The mechanism involves an initial nucleophilic attack of the hydrazine on one of the ketone carbonyls, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. nih.gov The 1,3-diketone precursor is itself often synthesized via a Claisen condensation, a reaction mechanistically related to the condensation reactions discussed in section 5.1.2. patsnap.com

The synthesis of Etoricoxib intermediates also provides mechanistic insights. For instance, palladium-catalyzed α-arylation reactions have been developed to couple ketones with aryl halides like 4-chlorophenyl methyl sulfone. researchgate.net These cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (or a related deprotonation/coordination sequence), and reductive elimination, demonstrating advanced methods for forming the carbon-carbon bonds necessary for these complex structures.

Computational and Theoretical Chemistry Studies on 4 Methylsulfonyl Phenylacetonitrile

Molecular Structure and Conformation Analysis

Computational analysis of molecular structure begins with finding the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. For 4-(Methylsulfonyl)phenylacetonitrile, this process would involve systematically adjusting bond lengths, bond angles, and dihedral (torsion) angles to find the conformation with minimal steric strain and optimal electronic configuration. Theoretical calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can predict these geometric parameters. nih.gov

The stability of different conformations (rotamers), which arise from rotation around single bonds, can be assessed by comparing their calculated energies. Key rotations in 4-(Methylsulfonyl)phenylacetonitrile would occur around the bond connecting the sulfonyl group to the phenyl ring and the bond connecting the acetonitrile (B52724) group to the ring. The results of such an analysis would reveal the most stable conformer and the energy barriers to rotation between different conformations. Experimental data from X-ray crystallography provides a valuable reference point, indicating a stable, near-planar conformation in the solid state. nih.govresearchgate.net

Table 1: Key Geometric Parameters for 4-(Methylsulfonyl)phenylacetonitrile Note: This table represents typical parameters that would be determined through geometry optimization. Actual values would be generated by specific computational software.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C-S Bond Length | Distance between the phenyl carbon and the sulfur atom. | 1.75 - 1.85 Å |

| S=O Bond Length | Distance between the sulfur and oxygen atoms. | 1.40 - 1.50 Å |

| C≡N Bond Length | Distance between the carbon and nitrogen of the nitrile. | 1.15 - 1.20 Å |

| C-C-S-O Dihedral Angle | Torsion angle defining the orientation of the sulfonyl group. | 80 - 100° |

The degree to which different parts of a molecule lie in the same plane can significantly influence its electronic properties and intermolecular interactions. In 4-(Methylsulfonyl)phenylacetonitrile, the key subunits are the benzene (B151609) ring and the acetonitrile group. X-ray diffraction studies have confirmed that these two groups are approximately coplanar. nih.govresearchgate.netnih.gov This planarity is quantified by the torsion angle between the groups.

Specifically, the C1—C6—C7—C8 torsion angle has been measured at 1.1 (3)°, indicating a very small deviation from perfect planarity. nih.govresearchgate.net A second related torsion angle, C5—C6—C7—C8, was found to be -178.67 (16)°, further confirming the coplanar arrangement. nih.govresearchgate.net This structural feature suggests a degree of electronic conjugation between the phenyl ring and the acetonitrile moiety.

Table 2: Experimentally Determined Torsion Angles in 4-(Methylsulfonyl)phenylacetonitrile

| Torsion Angle | Value (°) | Significance | Source |

|---|---|---|---|

| C1—C6—C7—C8 | 1.1 (3) | Confirms near-coplanarity of the benzene ring and acetonitrile group. | nih.govresearchgate.net |

Electronic Structure and Reactivity Predictions

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of a molecule. Computational methods are essential for visualizing these orbitals and quantifying their characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netpku.edu.cn A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 4-(Methylsulfonyl)phenylacetonitrile, the HOMO is expected to be localized primarily on the π-electron system of the phenyl ring. The LUMO is likely distributed over the phenyl ring but significantly influenced by the electron-withdrawing methylsulfonyl and acetonitrile groups, which lower its energy. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack.

Table 3: Conceptual Frontier Molecular Orbital Properties

| Orbital | Role in Reactions | Predicted Location in 4-(Methylsulfonyl)phenylacetonitrile | Implication of Energy Level |

|---|---|---|---|

| HOMO | Electron Donor | Phenyl Ring π-system | Higher energy indicates stronger nucleophilicity. |

| LUMO | Electron Acceptor | Phenyl Ring, influenced by -SO₂CH₃ and -CN groups. | Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap | Reactivity Indicator | N/A | A smaller gap suggests higher reactivity and lower kinetic stability. |

Mulliken population analysis is a computational method for estimating the partial charge distribution among the atoms in a molecule. skku.eduuci.edu This analysis partitions the total electron density, assigning charges based on the contributions of atomic orbitals to the molecular orbitals. huntresearchgroup.org.uk The resulting atomic charges offer insights into molecular polarity, electrostatic potential, and potential sites for electrophilic or nucleophilic attack.

In 4-(Methylsulfonyl)phenylacetonitrile, a Mulliken analysis would be expected to show a significant accumulation of negative charge on the highly electronegative oxygen and nitrogen atoms. Conversely, the sulfur atom, being bonded to two oxygens, would carry a substantial positive charge. The carbon atoms of the phenyl ring would exhibit a more complex charge distribution due to the competing electronic effects of the sulfonyl and cyanomethyl substituents.

Table 4: Predicted Mulliken Atomic Charges for Key Atoms Note: These values are qualitative predictions based on electronegativity and chemical structure. Actual values are method- and basis-set-dependent.

| Atom/Group | Predicted Partial Charge | Rationale |

|---|---|---|

| Oxygen (O) | Highly Negative (e.g., -0.5 to -0.8) | High electronegativity. |

| Nitrogen (N) | Negative (e.g., -0.4 to -0.6) | High electronegativity. |

| Sulfur (S) | Highly Positive (e.g., +1.0 to +1.5) | Bonded to two highly electronegative oxygen atoms. |

| Phenyl C (attached to S) | Positive | Influence of the electron-withdrawing sulfonyl group. |

| Phenyl C (attached to CH₂CN) | Slightly Positive/Negative | Influence of the weakly electron-withdrawing cyanomethyl group. |

Vibrational Spectroscopy Simulations and Assignments

Computational chemistry can simulate the vibrational spectra (infrared and Raman) of molecules. rsc.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. core.ac.uk These calculated frequencies can be correlated with specific molecular motions, such as bond stretching, angle bending, and torsional movements. Comparing simulated spectra to experimental data is a powerful tool for confirming molecular structure and assigning spectral peaks. nih.gov

For 4-(Methylsulfonyl)phenylacetonitrile, a simulation would predict several characteristic vibrational frequencies. These would include high-frequency stretching modes for C-H bonds, a distinct stretching frequency for the C≡N triple bond, and strong, characteristic symmetric and asymmetric stretching modes for the S=O bonds in the sulfonyl group. The phenyl ring would also exhibit a series of characteristic in-plane and out-of-plane bending and stretching modes.

Table 5: Predicted Vibrational Frequencies for Characteristic Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Acetonitrile (-C≡N) | C≡N Stretch | 2240 - 2260 |

| Methylsulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1300 - 1350 |

| Methylsulfonyl (-SO₂-) | Symmetric S=O Stretch | 1120 - 1160 |

| Phenyl Ring | C=C Stretch | 1400 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

There are currently no available theoretical evaluations of the non-linear optical (NLO) properties of 4-(Methylsulfonyl)phenylacetonitrile in published scientific literature. NLO properties, such as polarizability and hyperpolarizability, are typically investigated using quantum chemical calculations, often employing Density Functional Theory (DFT). These studies are crucial for identifying materials with potential applications in optoelectronics and photonics. However, no such data has been reported for 4-(Methylsulfonyl)phenylacetonitrile.

Potential Energy Surface Scan Analysis for Reaction Pathways

Similarly, no studies detailing a Potential Energy Surface (PES) scan analysis for the reaction pathways of 4-(Methylsulfonyl)phenylacetonitrile have been found. A PES scan is a computational method used to explore the energy of a molecule as a function of its geometry, helping to identify stable conformations, transition states, and reaction mechanisms. This type of analysis provides fundamental insights into the reactivity and stability of a compound. The lack of such a study for 4-(Methylsulfonyl)phenylacetonitrile indicates a gap in the theoretical understanding of its chemical behavior.

Analytical Characterization Methodologies in Research on 4 Methylsulfonyl Phenylacetonitrile

Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(methylsulfonyl)phenylacetonitrile displays characteristic absorption bands that confirm the presence of its key structural features: the nitrile group, the sulfonyl group, and the para-substituted aromatic ring.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band typically appears in the region of 2260-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration.

Sulfonyl Group (SO₂): The methylsulfonyl group gives rise to two strong and distinct stretching vibrations. The asymmetric stretching band (νas(SO₂)) is observed in the 1350-1300 cm⁻¹ range, while the symmetric stretching band (νs(SO₂)) appears between 1160-1120 cm⁻¹.

Aromatic Ring (C=C and C-H): The presence of the benzene (B151609) ring is confirmed by several bands. Aromatic C=C stretching vibrations typically produce multiple peaks in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the hydrogens attached to the aromatic ring are found just above 3000 cm⁻¹. Furthermore, the para-substitution pattern gives rise to a characteristic strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range.

Aliphatic Groups (C-H): The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 3000-2850 cm⁻¹ region.

These distinct absorption bands collectively provide a spectral fingerprint for 4-(methylsulfonyl)phenylacetonitrile, confirming the successful incorporation of all expected functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Through ¹H NMR, ¹³C NMR, and techniques like Distortionless Enhancement by Polarization Transfer (DEPT), a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(methylsulfonyl)phenylacetonitrile, the spectrum shows four distinct signals. jocpr.com

The protons on the aromatic ring are split into two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear further downfield (around 7.90 ppm) compared to the two protons ortho to the cyanomethyl group (around 7.55 ppm). jocpr.com

The methylene protons (CH₂) of the acetonitrile (B52724) group appear as a singlet at approximately 3.80 ppm. jocpr.com

The methyl protons (CH₃) of the sulfonyl group are also a singlet, found in the upfield region around 3.10 ppm. jocpr.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of 4-(methylsulfonyl)phenylacetonitrile would be expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. DEPT experiments would further help in distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be the most downfield among the ring carbons. The carbon bearing the cyanomethyl group would also be a downfield quaternary signal. The two sets of equivalent CH carbons in the ring would appear in the typical aromatic region (120-140 ppm).

Nitrile Carbon (C≡N): The carbon of the nitrile group is a quaternary carbon and typically appears in the 115-125 ppm range.

Methylene Carbon (-CH₂-CN): The methylene carbon signal is expected in the aliphatic region, typically between 20-30 ppm.

Methyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group is highly deshielded by the adjacent electronegative oxygen atoms and appears significantly downfield for an aliphatic carbon, often in the 40-45 ppm range.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.90 | Doublet (d) | 2H | Aromatic H (ortho to -SO₂CH₃) |

| 7.55 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂CN) |

| 3.80 | Singlet (s) | 2H | -CH₂CN |

| 3.10 | Singlet (s) | 3H | -SO₂CH₃ |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure based on its fragmentation pattern. For 4-(methylsulfonyl)phenylacetonitrile, the molecular weight is 195.24 g/mol .

In electron ionization mass spectrometry (EI-MS), the spectrum would show a molecular ion peak (M⁺) at m/z = 195, confirming the molecular formula C₉H₉NO₂S. jocpr.com The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely include:

Loss of the methyl radical (•CH₃) from the sulfonyl group to give a fragment at m/z = 180.

Loss of sulfur dioxide (SO₂) to yield a fragment at m/z = 131.

Cleavage of the benzylic C-C bond, which could lead to fragments corresponding to the cyanomethyl radical or cation and the methylsulfonylphenyl radical or cation. The tropylium (B1234903) ion rearrangement, common for benzyl (B1604629) systems, might also be observed.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used extensively in synthetic organic chemistry. In the synthesis of 4-(methylsulfonyl)phenylacetonitrile, which often involves the oxidation of 4-methylthiophenylacetonitrile, TLC is the method of choice for monitoring the reaction's progress. jocpr.comgoogle.com

By spotting small aliquots of the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, chemists can visualize the consumption of the reactant and the formation of the product over time. The starting material (a thioether) is significantly less polar than the product (a sulfone). Consequently, the product will have a lower retention factor (Rf) value, meaning it travels a shorter distance up the plate. The reaction is considered complete when the spot corresponding to the starting material has completely disappeared and is replaced by a new spot corresponding to the product. TLC is also used to determine an appropriate solvent system for purification by column chromatography and to assess the purity of the isolated product. jocpr.comgoogle.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. The crystal structure of 4-(methylsulfonyl)phenylacetonitrile has been determined, providing precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

The analysis reveals that the molecule crystallizes in the triclinic space group P-1. researchgate.net The benzene ring and the acetonitrile group are found to be nearly coplanar. In the crystal lattice, molecules are linked into two-dimensional planes through intermolecular C-H···O hydrogen bonds, where hydrogen atoms from the benzene ring and the methyl group interact with the oxygen atoms of the sulfonyl group of adjacent molecules. researchgate.net This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₉NO₂S |

| Formula weight | 195.23 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.5599 (2) |

| b (Å) | 8.0942 (3) |

| c (Å) | 10.9006 (4) |

| α (°) | 81.162 (2) |

| β (°) | 85.347 (2) |

| γ (°) | 74.458 (2) |

| Volume (ų) | 466.60 (3) |

| Z | 2 |

| Calculated density (Mg m⁻³) | 1.390 |

Data sourced from Acta Crystallographica Section E, 2011, E67, o574. researchgate.net

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of 4-(methylsulfonyl)phenylacetonitrile has been determined to be in the triclinic system with the space group P1̅. nih.govresearchgate.net The fundamental crystallographic parameters, measured at a temperature of 296 K, define the unit cell of the compound. nih.govresearchgate.net These parameters are essential for understanding the spatial arrangement of the molecules in the crystalline lattice.

Table 1: Crystal Data for 4-(Methylsulfonyl)phenylacetonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO₂S |

| Molecular Weight | 195.23 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.5599 (2) |

| b (Å) | 8.0942 (3) |

| c (Å) | 10.9006 (4) |

| α (°) | 81.162 (2) |

| β (°) | 85.347 (2) |

| γ (°) | 74.458 (2) |

| Volume (ų) | 466.60 (3) |

| Z | 2 |

Data sourced from Fun, H.-K., et al. (2011). nih.govresearchgate.net

In the crystal packing, intermolecular forces play a significant role in stabilizing the structure. The molecules are connected through C—H⋯O hydrogen bonds, forming infinite two-dimensional planes that are parallel to the (001) crystal plane. nih.govresearchgate.net Specifically, these interactions involve hydrogen atoms from a phenyl ring carbon (C5) and a methyl group carbon (C9) acting as donors, and oxygen atoms from the sulfonyl group (O1 and O2) acting as acceptors. nih.gov These hydrogen bonds link the molecules into layers within the crystal. nih.gov

Table 2: Hydrogen Bond Geometry for 4-(Methylsulfonyl)phenylacetonitrile

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| C5—H5A···O1 | 0.93 | 2.47 | 3.384 (2) | 169 |

| C9—H9B···O2 | 0.96 | 2.39 | 3.343 (3) | 175 |

D: donor atom; A: acceptor atom. Data sourced from Fun, H.-K., et al. (2011). nih.gov

Torsion Angle Analysis and Molecular Conformation in Crystalline State

Analysis of torsion angles (also known as dihedral angles) is critical for defining the conformation of a molecule in its crystalline form. numberanalytics.com For 4-(methylsulfonyl)phenylacetonitrile, the relationship between the benzene ring and the acetonitrile group is of particular interest. X-ray diffraction studies show that these two functional groups are nearly coplanar. nih.govresearchgate.net This planarity is quantitatively described by specific torsion angles. nih.gov

The near-zero value of the C1—C6—C7—C8 torsion angle indicates a syn-conformation, where the atoms C1 and C8 are on the same side of the C6-C7 bond, confirming the coplanar arrangement. nih.govnumberanalytics.com The C5—C6—C7—C8 torsion angle is correspondingly close to -180°, reflecting the geometry of the benzene ring. nih.gov

Table 3: Key Torsion Angles in 4-(Methylsulfonyl)phenylacetonitrile

| Angle Description | Atoms | Angle (°) |

|---|---|---|

| Benzene-Acetonitrile Orientation | C1—C6—C7—C8 | 1.1 (3) |

| Benzene-Acetonitrile Orientation | C5—C6—C7—C8 | -178.67 (16) |

Data sourced from Fun, H.-K., et al. (2011). nih.gov

This specific conformation in the solid state is a result of the interplay between intramolecular steric effects and the intermolecular hydrogen bonding interactions that dictate the crystal packing. nih.gov

Advanced Applications in Chemical Sciences Non Medical

Role in Industrial Chemical Synthesis and Agrochemical Research

In the realm of industrial chemistry, 4-(Methylsulfonyl)phenylacetonitrile serves as a crucial intermediate, particularly in multi-step syntheses of complex molecules. While its most prominent role is in the pharmaceutical sector, the synthetic pathways are of significant academic and industrial interest. It is a key precursor in the synthesis of selective COX-2 inhibitors. For instance, its related precursor, 4-(methylthio)phenylacetonitrile (B1302252), is used in a five-step process to create an intermediate for these inhibitors. This process involves converting 4-(methylthio)benzyl chloride with an alkali metal cyanide to produce the phenylacetonitrile (B145931) derivative, which then undergoes further reactions. google.com

The compound's own utility is highlighted in processes for producing key intermediates for Etoricoxib. researchgate.netgoogle.comgoogle.compatsnap.com The synthesis demonstrates the industrial relevance of this molecule as a foundational component for building more complex chemical structures. researchgate.net

In agrochemical research, the structural motifs of 4-(Methylsulfonyl)phenylacetonitrile are found in various active compounds. Phenylacetonitrile and its derivatives are recognized as important intermediates in the production of certain insecticides and herbicides. ontosight.ainih.govfortunebusinessinsights.com The nitrile group is a versatile functional handle for chemical modification. numberanalytics.com Simultaneously, the methylsulfonylphenyl group is a key feature in some modern herbicides. This combination of a reactive nitrile function and a biologically relevant sulfone group suggests that 4-(Methylsulfonyl)phenylacetonitrile and its derivatives are promising candidates for the development of new agrochemicals. numberanalytics.com

Table 1: Key Industrial Synthesis Pathways Involving Phenylacetonitrile Derivatives

| Final Product Class | Intermediate | Key Reaction Step | Reference |

|---|---|---|---|

| COX-2 Inhibitors | 4-(methylthio)phenylacetonitrile | Conversion from 4-(methylthio)benzyl chloride using an alkali metal cyanide. | google.com |

| Etoricoxib | 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulphonyl)phenyl]ethanone | Condensation of a benzyl (B1604629) pyridyl ketone derivative with a vinamidinium salt. | google.comgoogle.com |

| Pesticides | Substituted alpha-(phenylhydrazono)phenylacetonitrile | Preparation of pro-pesticides tested against mite and insect pests. | nih.gov |

Exploration in Materials Science for Novel Property Development

The exploration of 4-(Methylsulfonyl)phenylacetonitrile in materials science is driven by the distinct properties conferred by its functional groups. The methylsulfonyl group (a sulfone) and the nitrile group are known to impart desirable characteristics to advanced materials.

The sulfonyl group is recognized for enhancing the thermal stability and mechanical properties of polymers. cpmat.ru Aromatic polysulfones are a class of high-performance thermoplastics known for their heat resistance and strength. cpmat.ru Furthermore, sulfonated polymers, particularly those containing sulfonated phenyl groups, are heavily researched for applications such as proton exchange membranes in fuel cells. These materials exhibit good chemical and mechanical stability, as well as high proton conductivity. mdpi.comresearchgate.netunl.edu The incorporation of the methylsulfonylphenyl moiety from 4-(Methylsulfonyl)phenylacetonitrile into a polymer backbone could therefore be a strategy for creating materials with high thermal stability and specific ionic conductivity.

Organosulfur compounds are also being investigated as promising materials for the next generation of rechargeable batteries due to their high theoretical capacities and tunable structures. researchgate.netnih.gov The presence of the sulfonyl group in 4-(Methylsulfonyl)phenylacetonitrile makes it a potential building block for such energy storage materials.

Utility in Pesticide Chemistry and Polymer Science through Derivatives

The functional groups of 4-(Methylsulfonyl)phenylacetonitrile allow for its utility in both pesticide development and polymer science, primarily through the synthesis of its derivatives.

In pesticide chemistry, the phenylacetonitrile scaffold is a known precursor for active compounds. Research has shown that derivatives of phenylacetonitrile can be converted into pro-pesticides. nih.gov For example, pro-pesticides of alpha-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile have been synthesized and tested against various insect and mite pests, demonstrating how modifications to the core phenylacetonitrile structure can lead to potent agrochemicals. nih.gov This indicates a clear pathway for derivatizing 4-(Methylsulfonyl)phenylacetonitrile to explore new pesticidal activities.

In polymer science, the nitrile group is a key functional group for polymerization. numberanalytics.comnumberanalytics.com Acrylonitrile, the simplest vinyl nitrile, is the monomer for polyacrylonitrile (B21495) (PAN), a polymer used to produce fibers for textiles and as the precursor for high-quality carbon fibers. wikipedia.org The nitrile group's high polarity and reactivity are essential for creating polymers with high thermal stability, chemical resistance, and mechanical strength. numberanalytics.comnumberanalytics.com The nitrile group in 4-(Methylsulfonyl)phenylacetonitrile could similarly participate in polymerization reactions, acting as a monomer or comonomer. numberanalytics.comwikipedia.org This would incorporate the methylsulfonylphenyl group into the polymer chain, potentially creating a new class of polymers with a combination of properties derived from both the nitrile and sulfone functionalities, such as enhanced thermal stability and solvent resistance. lu.se The chemical modification of the nitrile group in polymers is a common strategy to introduce new functionalities and create materials for diverse applications, including filtration membranes and functional fabrics. researchgate.net

Table 2: Properties and Potential Applications in Materials Science

| Functional Group | Imparted Property | Potential Application Area | Reference |

|---|---|---|---|

| Methylsulfonyl | High thermal stability, mechanical strength | High-performance thermoplastics | cpmat.ru |

| Sulfonated Phenyl | Proton conductivity, chemical stability | Fuel cell membranes | mdpi.comresearchgate.net |

| Nitrile | High polarity, reactivity for polymerization | Polyacrylonitrile (PAN), specialty polymers | numberanalytics.comwikipedia.org |

| Organosulfur | High theoretical capacity, tunable structure | Rechargeable battery materials | researchgate.netnih.gov |

Q & A

Q. What are the established synthetic routes for 4-(methylsulfonyl)phenylacetonitrile, and what key reaction conditions should be prioritized?

- Methodological Answer : A common synthesis involves dissolving 4-(methylsulfonyl)phenylacetonitrile precursors in dehydrated tetrahydrofuran (THF) under a nitrogen atmosphere to prevent oxidation or moisture interference. For example, 20 mmol of the precursor is reacted in 30 mL THF with rigorous stirring . Key conditions include:

- Inert atmosphere : Nitrogen purging to avoid side reactions.

- Solvent purity : Anhydrous THF to ensure reaction efficiency.

- Temperature : Room temperature or controlled heating, depending on precursor reactivity.

- Purification : Column chromatography or recrystallization to isolate the product.

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | THF | Enhances solubility of intermediates |

| Atmosphere | N₂ | Prevents oxidation |

| Stirring | Magnetic | Ensures homogeneous mixing |

Q. Which analytical techniques are critical for characterizing 4-(methylsulfonyl)phenylacetonitrile, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, simulated ¹H NMR can distinguish isomers by comparing experimental chemical shifts with computational models .

- HPLC-MS : Validates purity and molecular weight. Use C18 columns with acetonitrile/water gradients for optimal separation.

- Melting Point Analysis : Differential scanning calorimetry (DSC) provides precise melting ranges; discrepancies between studies may indicate impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 4-(methylsulfonyl)phenylacetonitrile synthesis, and what factors most significantly impact scalability?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reactivity and solubility.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Scalability Challenges : Address exothermic reactions by gradual reagent addition and robust cooling systems.

Q. What strategies are effective in controlling regioselectivity during the functionalization of 4-(methylsulfonyl)phenylacetonitrile?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., boronic acids) to steer electrophilic attacks .

- pH Modulation : Protonation of amino groups (e.g., at pH 2.0) can enhance reactivity at specific positions, as shown in sulfone nucleophile addition studies .

- Computational Modeling : Use DFT calculations to predict reactive sites and validate with experimental NMR .

Q. How can researchers evaluate the biological activity of 4-(methylsulfonyl)phenylacetonitrile derivatives, and what assays are most relevant?

- Methodological Answer :

- Enzymatic Assays : Test inhibition of phospholipase A2 (PLA2) using fluorogenic substrates. For example, monitor fluorescence quenching upon binding .

- Cell-Based Studies : Use IC₅₀ determinations in cancer cell lines, ensuring proper controls for cytotoxicity.

- Structural-Activity Relationships (SAR) : Modify the cyanomethyl or sulfonyl groups and correlate changes with activity .

Safety and Data Integrity

Q. What are the critical safety protocols for handling 4-(methylsulfonyl)phenylacetonitrile, and how should storage conditions be managed?

- Methodological Answer :

- PPE Requirements : N95 masks, nitrile gloves, and chemical goggles to avoid inhalation/skin contact .

- Storage : Maintain at 10–25°C in airtight containers away from oxidizers. Compatible storage materials include glass or PTFE .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed incineration .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and re-analyze using DSC for melting point consistency .

- Spectral Reproducibility : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Collaborative Validation : Cross-check results with independent labs using standardized protocols .

Q. What methodologies are recommended for analyzing synthetic byproducts or degradation products of 4-(methylsulfonyl)phenylacetonitrile?

- Methodological Answer :

Retrosynthesis Analysis